molecular formula C7H5F3 B3043825 2,4,6-Trifluorotoluene CAS No. 93343-11-4

2,4,6-Trifluorotoluene

Cat. No.: B3043825
CAS No.: 93343-11-4
M. Wt: 146.11 g/mol
InChI Key: HZCVONJWZPKKBI-UHFFFAOYSA-N
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Description

2,4,6-Trifluorotoluene is an organic compound with the molecular formula C7H5F3. It is a colorless liquid that is used as a specialty solvent in organic synthesis and as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals . This compound is known for its unique properties, such as low toxicity and high chemical stability, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Halogenated or nitrated derivatives of this compound.

    Friedel-Crafts Products: Alkylated or acylated derivatives.

Mechanism of Action

Target of Action

2,4,6-Trifluorotoluene is an organic compound with the formula of C6H5CF3 . It is primarily used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . .

Mode of Action

It is known that trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that trifluorotoluene is used as an intermediate in the production of pesticides and pharmaceuticals , suggesting that it may play a role in various biochemical pathways related to these substances.

Pharmacokinetics

It is known that trifluorotoluene is a colorless liquid with a density of 1.19 g/mL at 20 °C , which may influence its absorption and distribution in the body.

Result of Action

Given its use as a solvent and intermediate in the production of pesticides and pharmaceuticals , it may have various effects depending on the specific substances it is used to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as being a colorless liquid with a density of 1.19 g/mL at 20 °C can be affected by temperature and pressure. Moreover, its solubility in water is less than 0.1 g/100 mL at 21 °C , which may affect its distribution and action in aquatic environments.

Properties

IUPAC Name

1,3,5-trifluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCVONJWZPKKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000417
Record name 1,3,5-Trifluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79348-71-3, 93343-11-4
Record name 1,3,5-Trifluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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